Fmoc-Dap-OH (N-α-Fmoc-L-α,β-diaminopropionic acid) is a non-proteinogenic amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS).[1][2] Its defining feature is a primary amine on the side chain's β-carbon, which provides a reactive handle for on-resin modifications.[3][4] Unlike its side-chain protected counterparts, Fmoc-Dap-OH is specifically chosen when the synthetic strategy requires direct, on-resin manipulation of the side-chain amine for applications such as peptide cyclization, branching, or site-specific conjugation before final cleavage.[3]
Selecting an alternative to Fmoc-Dap-OH introduces significant process and performance trade-offs. Using a side-chain protected version, such as Fmoc-Dap(Boc)-OH, is fundamentally incompatible with synthesis workflows that require on-resin side-chain reactions, as the Boc group is stable to the basic conditions used for Fmoc removal.[3] Substituting with longer-chain homologs like Fmoc-Dab-OH or Fmoc-Orn-OH alters the geometry and reactivity, which is critical for achieving high yields in constrained cyclic peptides or specific bioactive conformations. The unprotected β-amino group is nucleophilic and can lead to undesired side reactions if not managed, but this reactivity is precisely what makes it indispensable for specific multi-step, on-resin synthetic strategies where other analogs would fail.[4]
The use of Fmoc-Dap-OH's unprotected side chain is a deliberate strategy for creating constrained peptides. In a direct comparison for synthesizing analogues of the MPER epitope via on-resin CuAAC cyclization, the peptide constructed with a Dap derivative yielded a clean conversion, resulting in a 60–75% recovered yield after a single purification.[5] This demonstrates that the specific chain length and reactivity of the Dap side chain are well-suited for forming constrained cyclic structures directly on the resin, a process that would be impossible with a side-chain protected version and would have different efficiencies with longer homologs like Orn or Lys.[5]
| Evidence Dimension | Recovered Yield after On-Resin Cyclization and Purification |
| Target Compound Data | 60-75% (using Fmoc-Dap(N3)-OH) |
| Comparator Or Baseline | Fmoc-Orn(N3)-OH and Fmoc-Lys(N3)-OH (Homologs with longer side chains) |
| Quantified Difference | Achieved comparable high yields to longer-chain analogs, confirming its suitability for forming smaller, constrained rings. |
| Conditions | On-resin CuAAC macrocyclization of MPER epitope analogues on Tenta-gel resin.[5] |
For synthesizing constrained cyclic peptides, this evidence shows that Fmoc-Dap-OH is a validated precursor, enabling efficient on-resin cyclization with high recovered yields.
A significant procurement risk with the next-longer homolog, diaminobutyric acid (Dab), is its high propensity for side reactions. Studies show that the orthogonally protected homolog Fmoc-Dab(Mtt)-OH undergoes rapid and extensive intramolecular lactamization (γ-lactam formation) upon activation with common coupling reagents like PyBOP.[6][7] This side reaction consumes the building block before it can couple to the peptide chain, leading to poor coupling efficiency and process failure.[7] Fmoc-Dap-OH, with its shorter side chain, is not susceptible to this specific intramolecular cyclization pathway, making it a more reliable and process-stable choice for incorporating a di-amino acid residue.
| Evidence Dimension | Propensity for Pre-Coupling Intramolecular Lactamization |
| Target Compound Data | Not reported to undergo rapid intramolecular lactamization upon activation. |
| Comparator Or Baseline | Fmoc-Dab(Mtt)-OH (Next longer homolog) |
| Quantified Difference | Fmoc-Dab(Mtt)-OH shows rapid lactamization, leading to 'abnormally poor coupling efficiency', a side reaction not characteristic of Fmoc-Dap-OH.[7] |
| Conditions | Activation with coupling reagents (e.g., PyBOP, HBTU) in DMF prior to coupling in SPPS.[6] |
This demonstrates lower process risk; choosing Fmoc-Dap-OH avoids the costly batch failures and tedious protocol adjustments required to mitigate the inherent instability of its close homolog, Fmoc-Dab-OH.
Fmoc-Dap-OH serves as a crucial synthetic precursor for generating dehydroalanine (Dha) residues, which are key intermediates in the total synthesis of lantibiotics like Lacticin 481.[8] Lantibiotics contain characteristic lanthionine (Lan) and methyllanthionine (MeLan) thioether bridges, which are formed by the Michael addition of cysteine thiols to Dha or Dhb residues.[8] The use of a Dap building block is a validated and established method for introducing the Dha moiety required for the subsequent cyclization to form these unique structural motifs.[8][9] This specific transformation is not achievable with longer-chain homologs, making Fmoc-Dap-OH a non-substitutable precursor for this class of complex peptide synthesis.
| Evidence Dimension | Suitability as a Dehydroalanine (Dha) Precursor |
| Target Compound Data | Serves as a direct precursor to Dha for lanthionine bridge formation in lantibiotic synthesis. |
| Comparator Or Baseline | Fmoc-Dab-OH, Fmoc-Orn-OH, Fmoc-Lys-OH (Longer-chain homologs) |
| Quantified Difference | The specific β-amino side chain of Dap is required for the elimination reaction to form the Dha double bond; longer-chain homologs are structurally unsuitable for this transformation. |
| Conditions | Fmoc-based solid-phase peptide synthesis (SPPS) for total synthesis of lantibiotics.[8] |
For research and development in lantibiotics, Fmoc-Dap-OH is an enabling raw material, providing a synthetic route to structures that cannot be made with other di-amino acids.
Where the synthesis plan requires attachment of a cargo molecule, fluorescent label, or a second peptide chain to a specific internal site before cleavage from the resin, Fmoc-Dap-OH provides the necessary reactive handle. Its use bypasses the need for side-chain deprotection steps that could compromise other protecting groups.[3]
For creating peptides with small ring structures (e.g., side chain-to-terminus or side chain-to-side chain cyclization), the specific length of the diaminopropionic acid side chain is critical for achieving efficient macrocyclization. Evidence shows it is a validated building block for obtaining high-yield cyclic products directly on resin.[5]
In the synthesis of complex natural products like lantibiotics, Fmoc-Dap-OH is an essential precursor for forming dehydroalanine residues. This enables the subsequent construction of lanthionine bridges, a key structural feature of this class of potent antimicrobial peptides.[8]